silane CAS No. 61180-95-8](/img/structure/B13949003.png)
[(1-Ethyloctyl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethyloctyl)oxysilane is an organosilicon compound with the molecular formula C13H30OSi and a molecular weight of 230.46 g/mol . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and an ethyloctyl group through an oxygen atom. It is commonly used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1-Ethyloctyl)oxysilane can be synthesized through the reaction of trimethylsilanol with 1-bromoethyloctane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of (1-Ethyloctyl)oxysilane involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethyloctyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The ethyloctyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1-Ethyloctyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for various biological assays.
Wirkmechanismus
The mechanism by which (1-Ethyloctyl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Ethoxycyclopropyl)oxysilane: Similar in structure but with a cyclopropyl group instead of an ethyloctyl group.
(1-Ethylhexyl)oxysilane: Contains an ethylhexyl group instead of an ethyloctyl group.
Uniqueness
(1-Ethyloctyl)oxysilane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .
Eigenschaften
CAS-Nummer |
61180-95-8 |
|---|---|
Molekularformel |
C13H30OSi |
Molekulargewicht |
230.46 g/mol |
IUPAC-Name |
decan-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-8-9-10-11-12-13(7-2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
XQOIZXGCFHQCPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
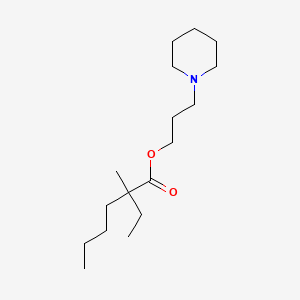
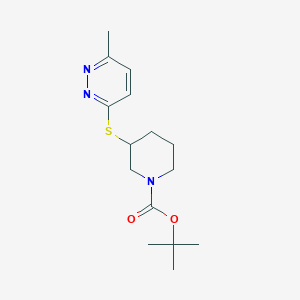
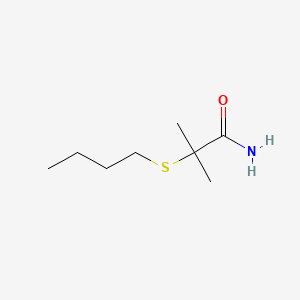
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
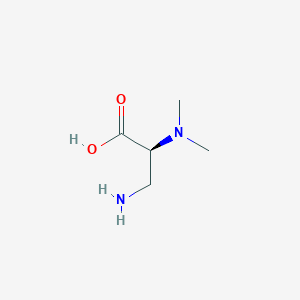
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
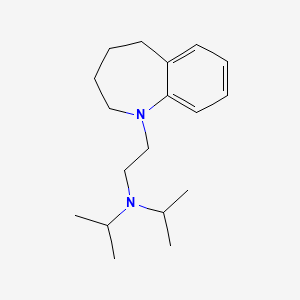
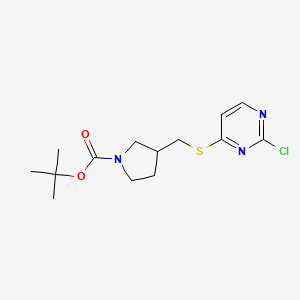

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
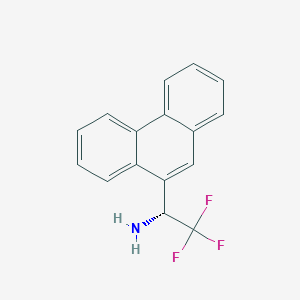
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
